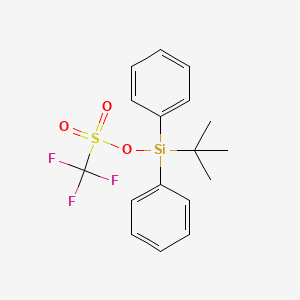

tert-Butyldiphenylsilyl Trifluoromethanesulfonate

説明

tert-Butyldiphenylsilyl Trifluoromethanesulfonate is an organosilicon compound widely used in organic synthesis. It is known for its role as a silylating agent, which helps in the protection of hydroxyl groups during chemical reactions. This compound is particularly valued for its ability to introduce the tert-butyldiphenylsilyl group into molecules, thereby enhancing their stability and reactivity.

準備方法

tert-Butyldiphenylsilyl Trifluoromethanesulfonate is typically synthesized by reacting trifluoromethanesulfonic acid with tert-butyldiphenylsilyl iodide . The reaction is carried out under controlled conditions to ensure high purity and yield. Industrial production methods often involve the use of specialized equipment to handle the reactive intermediates and to maintain the required temperature and pressure conditions.

化学反応の分析

tert-Butyldiphenylsilyl Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with alcohols, phenols, and amines to form silyl ethers and silyl amines.

Oxidation and Reduction: While it is primarily used as a silylating agent, it can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions: Typical reagents include alcohols, phenols, and amines, with reaction conditions often involving the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Major Products: The major products formed from these reactions are silyl ethers and silyl amines, which are valuable intermediates in organic synthesis.

科学的研究の応用

tert-Butyldiphenylsilyl Trifluoromethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a silylating agent to protect hydroxyl groups during multi-step synthesis.

Biology: In biological research, it helps in the modification of biomolecules to study their structure and function.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

作用機序

The mechanism of action of tert-Butyldiphenylsilyl Trifluoromethanesulfonate involves the formation of a stable silyl ether or silyl amine by reacting with hydroxyl or amino groups. This reaction protects these functional groups from unwanted side reactions during subsequent synthetic steps. The molecular targets are primarily hydroxyl and amino groups, and the pathways involved include nucleophilic substitution reactions .

類似化合物との比較

tert-Butyldiphenylsilyl Trifluoromethanesulfonate is unique compared to other silylating agents due to its bulky tert-butyldiphenylsilyl group, which provides enhanced stability and reactivity. Similar compounds include:

tert-Butyldimethylsilyl Trifluoromethanesulfonate: Used for similar purposes but with different steric and electronic properties.

Trimethylsilyl Trifluoromethanesulfonate: Another silylating agent with a smaller silyl group, leading to different reactivity and stability profiles.

生物活性

tert-Butyldiphenylsilyl trifluoromethanesulfonate (TBDPS-OTf) is a chemical compound with significant implications in organic synthesis and medicinal chemistry. Its unique structural features, including a tert-butyldiphenylsilyl group and a trifluoromethanesulfonate moiety, confer notable reactivity and stability properties. This article explores the biological activity of TBDPS-OTf, focusing on its applications, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of TBDPS-OTf is C₁₇H₁₉F₃O₃SSi, with a molecular weight of approximately 388.48 g/mol. The compound appears as a colorless to brown liquid and is primarily utilized as a protecting group for alcohols in organic synthesis. Its trifluoromethanesulfonate group enhances solubility and reactivity, making it valuable for various synthetic applications .

TBDPS-OTf primarily participates in nucleophilic substitution reactions due to the electrophilic nature of the trifluoromethanesulfonate group. This characteristic allows it to react with various nucleophiles, including amines and alcohols, leading to the formation of more complex molecules. Such reactions are crucial for developing biologically active compounds.

Biological Activity

Research indicates that derivatives of TBDPS-OTf exhibit potential biological activity, especially in medicinal chemistry. Notably, some studies have suggested that compounds derived from TBDPS-OTf may act as selective estrogen receptor modulators (SERMs), which could be beneficial in treating hormone-related conditions.

Case Studies

- Estrogen Receptor Modulation : A study investigated the effects of TBDPS-OTf derivatives on estrogen receptors. The findings suggested that certain derivatives could selectively modulate these receptors, indicating potential applications in hormone therapy.

- Cytotoxic Effects : Another research focused on the cytotoxicity of compounds synthesized using TBDPS-OTf as a protecting group. The study utilized T47-D breast cancer cells to evaluate the antiproliferative effects of these compounds, demonstrating significant cytotoxic activity with IC50 values indicating effective cell death at low concentrations .

Applications in Drug Development

TBDPS-OTf's ability to enhance the pharmacological properties of various biomolecules makes it an attractive candidate in drug development. Its role as a protecting group allows for the selective modification of functional groups without compromising the overall structure of the target molecule.

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of TBDPS-OTf and their unique features:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| TBDMS-OTf | Dimethyl instead of diphenyl silyl group | Generally more reactive due to less steric hindrance |

| TBS-OTf | Substituted ethyl group instead of propyl | May exhibit different biological activities due to structural changes |

| Phenoxymethyl triflate | Lacks silyl group entirely | More polar; potentially different solubility characteristics |

These compounds illustrate variations in reactivity and biological activity due to differences in their functional groups and steric environments, highlighting the distinct advantages offered by TBDPS-OTf in synthetic and medicinal chemistry.

特性

IUPAC Name |

[tert-butyl(diphenyl)silyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3O3SSi/c1-16(2,3)25(14-10-6-4-7-11-14,15-12-8-5-9-13-15)23-24(21,22)17(18,19)20/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMOJFWVOHXBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449421 | |

| Record name | tert-Butyldiphenylsilyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92886-86-7 | |

| Record name | tert-Butyldiphenylsilyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl(diphenyl)silyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What was the unexpected outcome of using tert-Butyldiphenylsilyl Trifluoromethanesulfonate for protecting the 8-hydroxy group in the synthesis of (+)-Sesbanimide A?

A1: While typically used as a protecting group for alcohols, this compound reacted unexpectedly with the AB ring intermediate (2a) derived from D-xylose. Instead of the anticipated 8-O-silyl derivative, a novel 2-O-silyl derivative with a tricyclic structure was formed. [] This highlights the potential for unexpected reactivity of this reagent under specific reaction conditions. Interestingly, this unique tricyclic intermediate could be further converted into (+)-Sesbanimide A. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。